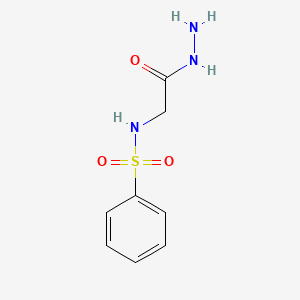

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamides and related derivatives has been explored through various methods, including microwave irradiation, which offers a faster and efficient alternative to conventional heating. Compounds with diverse substituents have been synthesized to study their inhibitory effects on certain enzymes, showcasing the versatility of this chemical backbone (Gul et al., 2016).

Molecular Structure Analysis

The crystal structures of N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide derivatives have been elucidated, revealing insights into their molecular configurations and intermolecular interactions. Studies on isomers of this compound underscore the importance of the substituent position on the benzenesulfonamide framework, affecting its molecular structure and properties (Purandara et al., 2021).

Chemical Reactions and Properties

Research on the chemical reactions of this compound derivatives has led to the discovery of compounds with potential as inhibitors for various enzymes. These studies have contributed to understanding the compound's reactivity and its potential application in developing therapeutic agents (Allam et al., 2019).

Physical Properties Analysis

Investigations into the physical properties of this compound derivatives, including crystallography studies, have provided valuable information on their solid-state characteristics. These studies reveal how molecular modifications can influence physical properties such as melting points, solubility, and crystallinity (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity towards different reagents and their behavior in various chemical environments, have been extensively studied. These investigations are crucial for understanding the compound's potential applications in chemical synthesis and drug design (Petrov et al., 2006).

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structures in various forms, such as in the form of N-acylhydrazone isomers. These structures have been analyzed to understand the molecular conformations and interactions in different isomeric forms (Purandara, Foro, & Thimme Gowda, 2021).

Enzyme Inhibition

Studies have synthesized derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides and analyzed their inhibitory effects against human carbonic anhydrase I and II. These compounds have shown potent inhibitory effects, suggesting their potential in enzyme inhibition applications (Gul et al., 2016).

Anticancer Properties

Novel derivatives of this compound have been synthesized and evaluated for their inhibitory activity towards VEGFR-2, a vascular endothelial growth factor receptor. Some compounds have shown excellent VEGFR-2 inhibitory activity, indicating potential for cancer treatment applications (Ghorab, Alsaid, Soliman, & Ragab, 2017).

Antimicrobial Activity

Certain pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial activities against different bacterial strains and yeast-like fungus. Some compounds demonstrated significant antimicrobial properties, suggesting their use in combating infectious diseases (Hassan, 2013).

Corrosion Inhibition

A novel azopyrazole-benzenesulfonamide derivative has been investigated as a corrosion inhibitor for mild steel in acidic environments. This study demonstrates the compound's effectiveness in increasing corrosion resistance, highlighting its industrial application potential (Mostfa, Gomaa, Othman, & Ali, 2020).

Bioactivity and Enzyme Inhibition

Studies on new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties have shown interesting cytotoxic activities and strong inhibition of human carbonic anhydrase, suggesting their potential in medicinal chemistry and drug development (Gul et al., 2016).

properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-11-8(12)6-10-15(13,14)7-4-2-1-3-5-7/h1-5,10H,6,9H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPQROAGBZYQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)